molecular formula C17H13BrFNO3 B2484969 (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide CAS No. 1164529-57-0

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide

Cat. No. B2484969
CAS RN: 1164529-57-0
M. Wt: 378.197
InChI Key: FLPSLWVDXQANLL-ZZXKWVIFSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that ensure the incorporation of various functional groups into the final molecule. For instance, the synthesis of fluorine-substituted aromatic compounds can involve nucleophilic substitution reactions with activated nitro precursors, leading to key intermediates such as fluorobenzyl bromides, which are versatile for further chemical transformations (Lemaire et al., 1992).

Molecular Structure Analysis

The molecular structure of related benzodioxole and propenone compounds indicates an E configuration around the C=C double bond, contributing to their planarity and affecting their intermolecular interactions. This structural feature is critical in determining the compound's reactivity and interaction with biological targets (Hongqi Li et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds like "(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide" can encompass a variety of processes, including condensation, bromination, and nucleophilic substitution. These reactions are pivotal in modifying the compound's chemical structure and properties for specific applications (Sanz et al., 2007).

Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide have been synthesized and characterized for their various chemical and physical properties. For instance, benzyl-substituted compounds have been developed and analyzed using various spectroscopic methods. These compounds exhibit significant cytotoxicity, showcasing their potential in various fields like pharmaceuticals and material science (Patil et al., 2011).

Photodynamic Therapy Applications

Compounds with similar structures have been found useful in photodynamic therapy, especially for cancer treatment. For instance, zinc(II) phthalocyanine derivatives have been synthesized and characterized, revealing properties such as high singlet oxygen quantum yield and good fluorescence properties. These features make them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

Similar compounds have also been synthesized and evaluated for their antimicrobial properties. For example, a series of (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones were synthesized and showed potent antimicrobial activity against various microorganisms, outperforming some reference drugs (Liaras et al., 2011).

Synthesis of Intermediates for Medicinal Chemistry

Compounds with a similar structural motif have been used as intermediates in the synthesis of more complex molecules with potential medicinal applications. For instance, the synthesis of Nilotinib, a tyrosine kinase inhibitor, involved the use of compounds structurally similar to (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide (Yu Yankun et al., 2011).

properties

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFNO3/c18-14-8-16-15(22-10-23-16)7-12(14)3-6-17(21)20-9-11-1-4-13(19)5-2-11/h1-8H,9-10H2,(H,20,21)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPSLWVDXQANLL-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)NCC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)NCC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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